molecular formula C21H22N2O B15213683 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline CAS No. 89707-51-7

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline

Cat. No.: B15213683
CAS No.: 89707-51-7
M. Wt: 318.4 g/mol
InChI Key: NLVZNAJMRABIJR-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenyl group, a piperidine ring, and an isoquinoline core

Preparation Methods

The synthesis of 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of isoquinoline derivatives with piperidine under basic conditions can yield the desired product.

    Phenyl Group Addition: The phenyl group can be introduced through Friedel-Crafts alkylation or acylation reactions, where benzene reacts with isoquinoline derivatives in the presence of a Lewis acid catalyst.

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce different substituents.

    Hydrogenation: Catalytic hydrogenation can reduce the aromatic rings, leading to the formation of saturated derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways depend on the specific context and application being studied.

Comparison with Similar Compounds

1-Phenyl-3-(piperidin-2-ylmethoxy)isoquinoline can be compared with other similar compounds, such as:

    1-Phenyl-3-(pyrrolidin-2-ylmethoxy)isoquinoline: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different chemical and biological properties.

    1-Phenyl-3-(morpholin-2-ylmethoxy)isoquinoline: The presence of a morpholine ring introduces additional oxygen atoms, potentially affecting its reactivity and interactions.

    1-Phenyl-3-(azepan-2-ylmethoxy)isoquinoline: The azepane ring provides a larger ring structure, which may influence its steric and electronic properties.

Properties

CAS No.

89707-51-7

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

1-phenyl-3-(piperidin-2-ylmethoxy)isoquinoline

InChI

InChI=1S/C21H22N2O/c1-2-8-16(9-3-1)21-19-12-5-4-10-17(19)14-20(23-21)24-15-18-11-6-7-13-22-18/h1-5,8-10,12,14,18,22H,6-7,11,13,15H2

InChI Key

NLVZNAJMRABIJR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)COC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

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